![molecular formula C15H26O2 B13764395 Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- CAS No. 72928-04-2](/img/structure/B13764395.png)
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of cyclohexene derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted cyclohexenes.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond, used as a precursor in organic synthesis.
Methylcyclohexene: A methyl-substituted cyclohexene with similar reactivity but different physical properties.
Cyclohexanol: The alcohol derivative of cyclohexene, used in the production of nylon and other industrial applications.
Uniqueness
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
72928-04-2 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
4-[4-(1-ethoxyethoxy)but-1-en-2-yl]-1-methylcyclohexene |
InChI |
InChI=1S/C15H26O2/c1-5-16-14(4)17-11-10-13(3)15-8-6-12(2)7-9-15/h6,14-15H,3,5,7-11H2,1-2,4H3 |
InChI-Schlüssel |
NCYWZQBBJWLPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCC(=C)C1CCC(=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


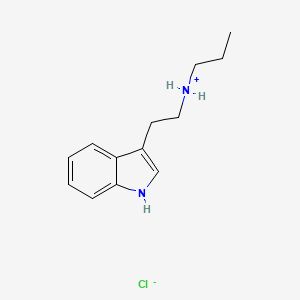
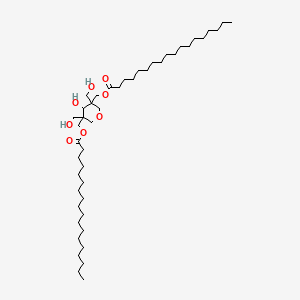
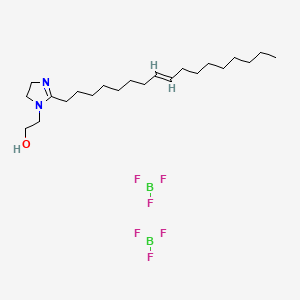
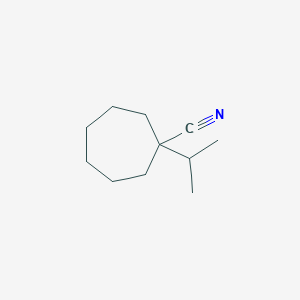
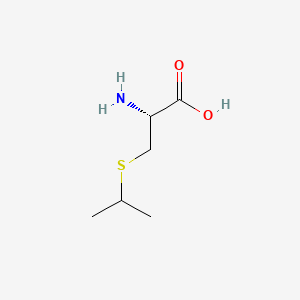
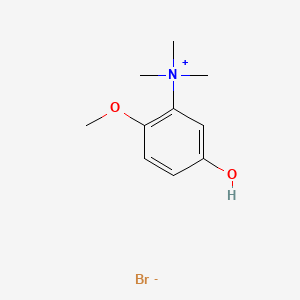
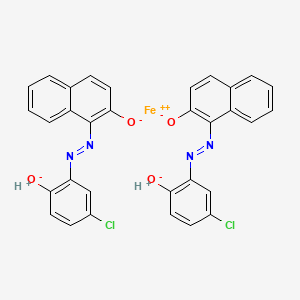
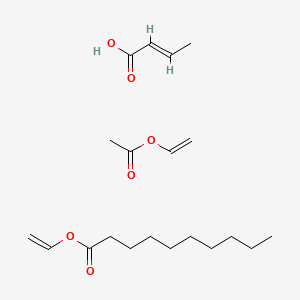
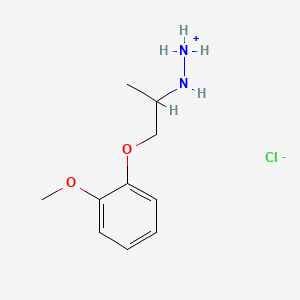
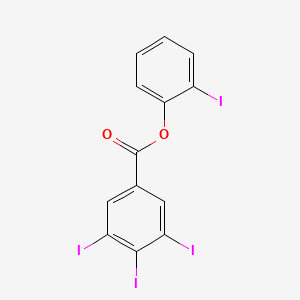
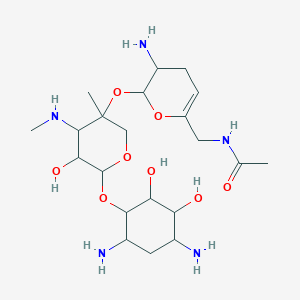
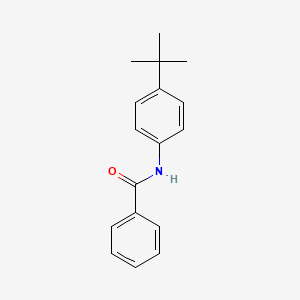
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

